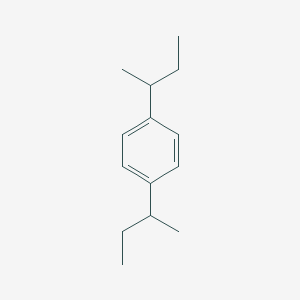
1,4-di(butan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-di(butan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two sec-butyl groups at the 1 and 4 positions. This compound is part of the alkylbenzene family and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-di(butan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups onto an aromatic ring. The reaction involves treating benzene with sec-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-di(butan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sec-butylbenzene alcohols or ketones.
Reduction: More saturated hydrocarbons like butylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1,4-di(butan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-di(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sec-butyl groups on the benzene ring influence the reactivity and orientation of the compound during chemical reactions. The pathways involved include the formation of carbocation intermediates and subsequent substitution or addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butylbenzene: A benzene ring with a butyl group attached at the end carbon.
iso-Butylbenzene: A benzene ring with a butyl group attached through its middle carbon atom.
tert-Butylbenzene: A benzene ring with a butyl group attached through its central carbon atom, forming a highly branched structure.
Uniqueness
1,4-di(butan-2-yl)benzene is unique due to the presence of two sec-butyl groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other butylbenzene isomers. The compound’s specific substitution pattern influences its behavior in chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
1014-41-1 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,4-di(butan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |
Clé InChI |
BMVSGYZZGVEXTB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















